molecular formula C13H10ClFN2O2 B2702193 2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate CAS No. 400083-83-2

2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate

Cat. No.: B2702193
CAS No.: 400083-83-2
M. Wt: 280.68
InChI Key: PWDADXJAFGMVEW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate is a pyrimidine-derived ester compound with a substituted benzoate moiety. Its structure comprises a pyrimidine ring substituted with methyl groups at the 2- and 6-positions, linked via an ester bond to a 2-chloro-6-fluorobenzoic acid derivative. Pyrimidine derivatives are well-known for their roles as enzyme inhibitors or receptor modulators, particularly in pest control and medicinal chemistry .

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl) 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-7-6-11(17-8(2)16-7)19-13(18)12-9(14)4-3-5-10(12)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDADXJAFGMVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate typically involves the condensation of 2,6-dimethyl-4-pyrimidinylamine with 2-chloro-6-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from the evidence, which highlights pyrimidine-based pesticides and related esters. Below is a detailed comparison:

Functional Group and Substituent Analysis
Compound Name Core Structure Key Substituents Functional Groups Documented Use
2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate Pyrimidine + benzoate ester 2,6-dimethyl (pyrimidine); 2-Cl, 6-F (benzoate) Ester, halogenated aromatic ring Not explicitly stated
Pirimicarb (2-(Dimethylamino)-5,6-dimethyl-4-pyrimidinyl dimethylcarbamate) Pyrimidine + carbamate 5,6-dimethyl (pyrimidine); dimethylcarbamate Carbamate, tertiary amine Insecticide (acetylcholinesterase inhibitor)
Acequinocyl (2-(Acetyloxy)-3-dodecyl-1,4-naphthalenedione) Naphthoquinone + ester Dodecyl chain, acetyloxy Ester, quinone Miticide (respiratory disruptor)
Cloprop (2-(m-Chlorophenoxy)propionic acid) Phenoxypropionic acid m-chlorophenoxy Carboxylic acid, aryl chloride Plant growth regulator

Key Observations :

  • Ester vs. Carbamate : Unlike pirimicarb (a carbamate), the target compound features an ester linkage, which may confer different hydrolysis rates and environmental persistence. Carbamates typically exhibit acute neurotoxic effects in insects, while esters may act via alternative mechanisms (e.g., lipid disruption) .
  • Substituent Positioning : The 2,6-dimethyl groups on the pyrimidine ring mirror pirimicarb’s 5,6-dimethyl substitution, suggesting possible overlap in steric or electronic interactions with biological targets.
Environmental and Regulatory Considerations
  • Pirimicarb’s tolerances were revoked in some regions due to toxicity concerns , whereas halogenated esters like the target compound may face scrutiny for bioaccumulation risks.

Biological Activity

Overview

2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate (commonly referred to as 2,6-DMP-2CFB) is an organic compound with a molecular formula of C13H10ClFN2O2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Its structural characteristics, including the presence of both chlorine and fluorine atoms, are believed to enhance its reactivity and biological efficacy.

Chemical Structure

The compound features a pyrimidine ring substituted with two methyl groups and a benzenecarboxylate moiety that includes chlorine and fluorine atoms. This unique structure may contribute to its biological activity by influencing interactions with biological macromolecules.

The mechanism of action of 2,6-DMP-2CFB primarily involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic reactions. This mode of action is crucial for its potential therapeutic effects against various diseases.

Anticancer Properties

Research indicates that 2,6-DMP-2CFB exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells by activating intrinsic apoptotic pathways. The compound's effectiveness against chronic myelogenous leukemia (CML) models has also been noted, where it demonstrated complete tumor regression with low toxicity .

Antimicrobial Activity

In addition to its anticancer properties, 2,6-DMP-2CFB has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development in treating infectious diseases.

Case Studies

  • Anticancer Efficacy : A study published in PubMed highlighted the compound's effectiveness in a K562 xenograft model of CML, where it resulted in complete tumor regression without significant toxicity .
  • Antimicrobial Testing : In another study focusing on various substituted semicarbazones related to 2,6-DMP-2CFB, compounds were designed that showed promising anticonvulsant and antimicrobial activities, indicating a broader spectrum of biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,6-Dimethyl-4-pyrimidinyl 2-chlorobenzenecarboxylate Lacks fluorine atom; similar structureModerate anticancer activity
2,6-Dimethyl-4-pyrimidinyl 2-fluorobenzenecarboxylate Lacks chlorine atom; similar structureLower reactivity compared to 2CFB

The presence of both chlorine and fluorine atoms in 2,6-DMP-2CFB enhances its biological activity compared to similar compounds that lack one of these substituents.

Research Findings

Recent research has focused on optimizing the synthesis and understanding the pharmacokinetics of 2,6-DMP-2CFB. The synthesis typically involves the condensation of 2,6-dimethyl-4-pyrimidinylamine with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. This synthetic route is crucial for producing high yields necessary for extensive biological testing.

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl groups on pyrimidine, chloro/fluoro on benzene). For example, the 2,6-dimethyl groups on pyrimidine appear as singlets (~δ 2.5 ppm), while aromatic protons show splitting from halogen atoms .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from chlorine/fluorine.
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.

Advanced Tip : X-ray crystallography resolves ambiguities in regiochemistry, especially for derivatives with similar substituents .

What safety protocols are essential when handling this compound in research?

Basic Question

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (H333/H313 warnings apply) .
  • Waste Management : Collect halogenated byproducts separately for professional disposal to prevent environmental contamination.
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested (H303 applies) .

How can regioselectivity challenges be addressed during the synthesis of its derivatives?

Advanced Question
Regioselectivity in pyrimidine derivatives often arises during substitution reactions. Strategies include:

  • Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific pyrimidine positions, enabling controlled functionalization.
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) to direct reactions to desired positions.
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

What in vitro or in vivo models are suitable for studying its biological activity?

Advanced Question

  • In vitro : Enzyme inhibition assays (e.g., acetylcholinesterase for pesticide activity) or cell-based models (e.g., insect cell lines for pesticidal efficacy).
  • In vivo : Rodent models (e.g., rats) for acute toxicity studies. For example, pretreatment protocols (3 hours prior to toxin exposure) have been used to evaluate protective effects in lung injury models .

Advanced Question

  • Electron-withdrawing groups (EWGs) : The 2-chloro-6-fluoro substituents on the benzene ring activate the ester toward nucleophilic attack (e.g., by amines or alkoxides) due to increased electrophilicity.
  • Steric effects : The 2,6-dimethyl groups on pyrimidine hinder reactions at the 4-position, favoring substitutions at less hindered sites.

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